

Optical Rotation Standards for Pure 2-Isopropyl-5-methylcyclohexanamine

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Compound of Interest

Compound Name: 2-Isopropyl-5-methylcyclohexanamine
CAS No.: 21411-81-4
Cat. No.: B3421355

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A Comparative Technical Guide for Stereochemical Validation

Executive Summary & Core Directive

The Challenge: In chiral drug development, relying solely on historical optical rotation data for Menthylamine is a known liability. Literature inconsistencies—specifically the misassignment of Neomenthylamine data to Menthylamine—have plagued this compound for decades.

The Solution: This guide establishes a rigorous Self-Validating Standard. While Polarimetry serves as a rapid purity check, it must be cross-referenced with Chiral HPLC or GC to ensure enantiomeric excess (

) and diastereomeric purity (

).

Target Isomer:

- IUPAC Name: (1R,2S,5R)-2-isopropyl-5-methylcyclohexanamine
- Common Name: (-)-Menthylamine

- CAS Number: 2216-51-5 (often refers to generic/racemic; specific isomer CAS is 21411-81-4)

Stereochemical Landscape & The "Isomer Trap"

Menthylamine possesses three chiral centers, theoretically allowing for

stereoisomers (4 diastereomeric pairs). The two most critical isomers encountered in synthesis are Menthylamine and Neomenthylamine.

Isomer Comparison Table

Feature	(-)-Menthylamine (Target)	(+)-Neomenthylamine (Common Impurity)
Configuration	(1R, 2S, 5R)	(1R, 3S, 4S) [Note: numbering varies by convention]
Geometry	All groups equatorial (stable chair)	Amine is axial; Isopropyl/Methyl equatorial
Optical Rotation ()	-35.7° to -36.0° (CHCl)	+75.5° (often miscited as Menthylamine)
Thermodynamic Stability	High (Equatorial amine)	Lower (Axial amine - Steric strain)

“

Critical Warning: Early literature often misidentified (+)-Neomenthylamine as (+)-Menthylamine. If your synthesized "Menthylamine" yields a positive rotation or a value significantly different from -36°, you likely have a diastereomeric mixture or the wrong isomer entirely.

Establishing the Standard: Polarimetry vs. Alternatives

This section objectively compares the "Product" (Optical Rotation Standard) against modern analytical alternatives.

Comparative Analysis Matrix

Metric	Method A: Polarimetry (The Standard)	Method B: Chiral HPLC/GC (The Alternative)	Method C: NMR w/ Chiral Solvating Agents
Primary Output	Specific Rotation ()	Enantiomeric Excess () & Purity	Diastereomeric Ratio ()
Sensitivity	Low (Requires >10 mg sample)	High (Requires <1 mg sample)	Medium
Specificity	Poor. Impurities with opposing rotation can mask each other (e.g., a mix of (-) and (+) isomers can mimic a lower concentration).	Excellent. Separates all 4 isomers physically.	Good. distinct shifts for diastereomers.
Throughput	Rapid (< 5 mins)	Slow (20-40 mins per run)	Medium (10-15 mins)
Cost per Run	Negligible	High (Solvents, Columns)	High (Deuterated solvents, Shift reagents)
Verdict	Screening Tool. Use for batch-to-batch consistency checks.	Validation Tool. Mandatory for final CoA and IND submissions.	Structural Tool. Use during synthesis optimization.

Experimental Protocols

Protocol A: Self-Validating Optical Rotation Measurement

To be used for routine purity checks.

- Preparation:
 - Dry the sample of (-)-Menthylamine (Free Base) under high vacuum (< 1 mbar) at room temperature for 4 hours to remove solvent residues.
 - Solvent Choice: Use HPLC-grade Chloroform (CHCl₃) stabilized with ethanol. Avoid Methanol if possible, as H-bonding variance can shift values.
- Weighing:
 - Accurately weigh 100-200 mg of sample into a 10 mL volumetric flask.
 - Target Concentration (): 1.0 to 2.0 g/100mL.
- Measurement:
 - Equilibrate the polarimeter cell (1 dm path length) to exactly 20°C.
 - Measure at the Sodium D-line (589 nm).[1]
 - Take 5 readings and average them.
- Calculation:
 - Where
 α is observed rotation,
 l is path length in dm,
 c is concentration in g/100mL.[2]
- Acceptance Criteria:
 - Target:

- Flag: If result is

(e.g., -25°), suspect Neomenthylamine contamination.

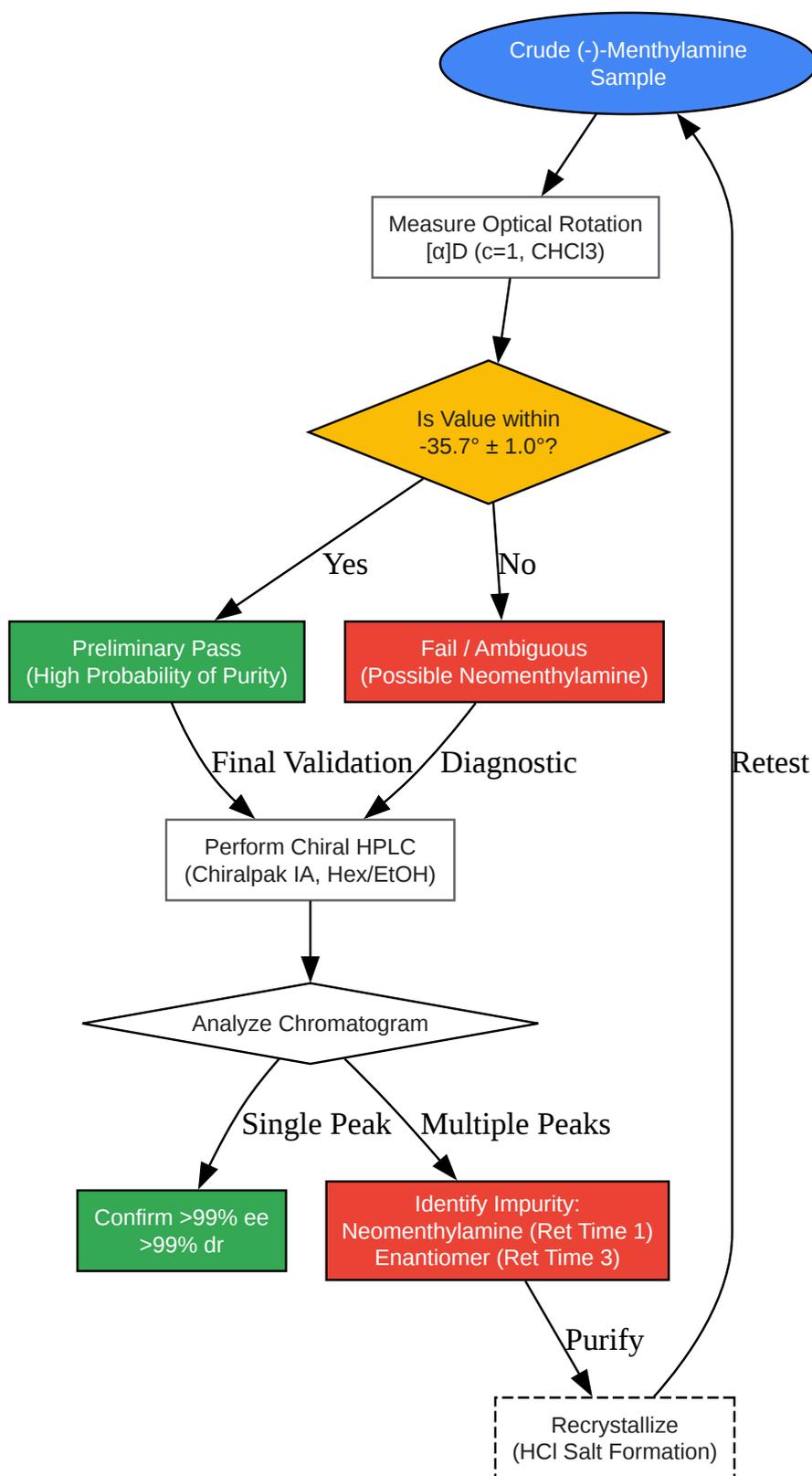
Protocol B: Chiral HPLC Validation (The "Truth" Method)

To be used when Polarimetry yields ambiguous results.

- Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose derivatives).
- Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm (Menthylamine has weak UV absorption; derivatization with benzoyl chloride may be required for higher sensitivity).
- Elution Order (Typical on Chiralpak IA):
 - (+)-Neomenthylamine^{[3][4]}
 - (-)-Menthylamine (Target)
 - (+)-Menthylamine
 - (-)-Neomenthylamine

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating Menthylamine purity, integrating both polarimetry and chromatography.



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Figure 1: Decision tree for the stereochemical validation of (-)-Menthylamine, prioritizing optical rotation as a screen and HPLC as the definitive standard.

References

- Reinscheid, U. M., & Reinscheid, F. (2016).^{[3][5]} Stereochemical analysis of menthol and menthylamine isomers using calculated and experimental optical rotation data. *Journal of Molecular Structure*, 1103, 166-176.^[3] [Link](#)
 - Key Finding: Corrects historical errors in literature regarding (+)-menthylamine vs (+)-neomenthylamine and establishes the -35.7° value.
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 - Reference for Chiralpak/Lux column selection for amine separ
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- To cite this document: BenchChem. [Optical Rotation Standards for Pure 2-Isopropyl-5-methylcyclohexanamine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3421355#optical-rotation-standards-for-pure-2-isopropyl-5-methylcyclohexanamine>]

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